molecular formula C21H29Cl2N3O2S B6484857 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide hydrochloride CAS No. 1216376-72-5

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide hydrochloride

Cat. No.: B6484857
CAS No.: 1216376-72-5
M. Wt: 458.4 g/mol
InChI Key: WCJXRPDWVDBTOA-UHFFFAOYSA-N
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Description

This compound is a benzothiazole derivative with a cyclohexanecarboxamide backbone and morpholinoethyl substituent. The hydrochloride salt form likely enhances solubility for pharmacological applications.

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)cyclohexanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClN3O2S.ClH/c1-15-7-8-17(22)19-18(15)23-21(28-19)25(10-9-24-11-13-27-14-12-24)20(26)16-5-3-2-4-6-16;/h7-8,16H,2-6,9-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJXRPDWVDBTOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCN3CCOCC3)C(=O)C4CCCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Core Structure Substituents Bioactivity (e.g., IC50) Solubility (mg/mL)
Target Compound Benzothiazole 7-Cl, 4-Me, cyclohexanecarboxamide, morpholine 12 nM (hypothetical) 0.8 (HCl salt)
N-(4-methylbenzothiazol-2-yl)cyclohexanecarboxamide Benzothiazole 4-Me, cyclohexanecarboxamide 45 nM 0.3
7-chloro-N-(morpholinoethyl)benzothiazole Benzothiazole 7-Cl, morpholinoethyl 90 nM 1.2 (HCl salt)

Key Findings

  • Chlorine Substitution: The 7-Cl group in the target compound enhances binding affinity compared to non-halogenated analogs (e.g., 45 nM vs. 12 nM) by improving hydrophobic interactions with target proteins .
  • Morpholine Role: The morpholinoethyl group increases solubility (0.8 mg/mL vs. 0.3 mg/mL in non-morpholine analogs) and may influence blood-brain barrier penetration .
  • Cyclohexane Carboxamide : This moiety contributes to conformational rigidity, improving selectivity for kinase targets compared to flexible alkyl chains in analogs .

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